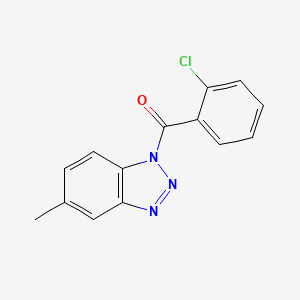

1-(2-chlorobenzoyl)-5-methyl-1H-1,2,3-benzotriazole

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “1-(2-chlorobenzoyl)-5-methyl-1H-1,2,3-benzotriazole” is a benzotriazole derivative. Benzotriazoles are a class of compounds with a benzene ring fused to a triazole ring. They are used in various applications, including as corrosion inhibitors, ultraviolet light absorbers, and antifungal agents .

Molecular Structure Analysis

The molecular structure of benzotriazole derivatives has been studied using techniques such as gas electron diffraction and normal coordinate analysis . These studies provide insights into the conformational behavior and molecular geometries of these compounds .Chemical Reactions Analysis

Benzotriazole derivatives can undergo various chemical reactions. For instance, the chloride in benzoyl chloride can be readily replaced by ammonia or diphenylphosphide .Physical And Chemical Properties Analysis

Benzotriazole derivatives exhibit a range of physical and chemical properties. For example, they often show excellent chemical and thermal stability, solubility in organic solvents, and a pair of stable redox states .科学研究应用

Photo-induced Reductive Heck Cyclization of Indoles

This compound has been used in the direct photo-induced reductive Heck cyclization of indoles for the efficient preparation of polycyclic indolinyl compounds . This process involves the photo-induced cleavage of C(sp2)–Cl bonds, which is an appealing synthetic tool in organic synthesis . The reaction tolerates a panel of functional groups including esters, alcohols, amides, cyano, and alkenes .

Preparation of Polycyclic Compounds

The compound can be used to prepare polycyclic compounds . The photochemical reaction involved can be used to perform the functionalization of natural product analogues in moderate to good yields .

Activation of Chloroarene Compounds

The compound has been used in a light-induced strategy for chloroarene activation . This process can be used in the reductive Heck cyclization of indoles for the preparation of polycyclic compounds and functionalization of natural product analogues under 365 or 410 nm LEDs irradiation .

Facilitating Singlet-to-Triplet Intersystem Crossing

The compound has been synthesized as a class of indole compounds containing a 2-chlorobenzoyl group . This is done considering both the halogen atom effect and n → π* transition of carbonyl groups in facilitating singlet-to-triplet intersystem crossing .

Pharmaceutical Intermediate

2-Chlorobenzoyl chloride, which is a related compound, is used as a pharmaceutical intermediate . It is used in the preparation of p-chlorobenzoic acid and production of trichloro-acaricide .

Organic Synthesis

2-Chlorobenzoyl chloride is used in organic synthesis . It is soluble in acetone, ether, and alcohol .

作用机制

安全和危害

未来方向

属性

IUPAC Name |

(2-chlorophenyl)-(5-methylbenzotriazol-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10ClN3O/c1-9-6-7-13-12(8-9)16-17-18(13)14(19)10-4-2-3-5-11(10)15/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXYKWVDOWIHEKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N(N=N2)C(=O)C3=CC=CC=C3Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10ClN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.70 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-chlorobenzoyl)-5-methyl-1H-1,2,3-benzotriazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}-2-(2-methylphenoxy)acetamide](/img/structure/B6432178.png)

![N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}naphthalene-1-carboxamide](/img/structure/B6432183.png)

![N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}-1-benzothiophene-2-carboxamide](/img/structure/B6432191.png)

![N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}-2,4,5-trimethylbenzene-1-sulfonamide](/img/structure/B6432193.png)

![3-(2H-1,3-benzodioxol-5-yl)-1-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}urea](/img/structure/B6432205.png)

![N'-(3-chloro-4-fluorophenyl)-N-{[1-(2-hydroxyethoxy)cyclopentyl]methyl}ethanediamide](/img/structure/B6432210.png)

![2-{[(pyridin-4-yl)methyl]sulfanyl}pyrimidine](/img/structure/B6432217.png)

![3-{4-[6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}pyrazine-2-carbonitrile](/img/structure/B6432230.png)

![4-{6-[4-(pyrazin-2-yl)piperazin-1-yl]pyrimidin-4-yl}morpholine](/img/structure/B6432236.png)

![2-methyl-3-{4-[6-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}quinoxaline](/img/structure/B6432242.png)

![2,4,6-trimethyl-8-phenyl-5lambda5-[1,3]thiazolo[3,4-a]pyrimidin-5-ylium perchlorate](/img/structure/B6432252.png)

![N-{2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl}-2H-1,3-benzodioxole-5-carboxamide](/img/structure/B6432259.png)

![3-[4-(4-methoxypyrimidin-2-yl)piperazin-1-yl]pyrazine-2-carbonitrile](/img/structure/B6432264.png)